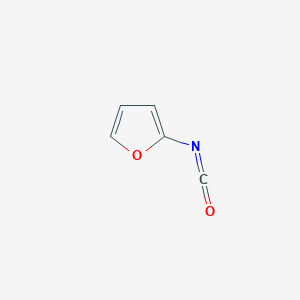
Furan, 2-Isocyanato-
Übersicht
Beschreibung
Furan, 2-isocyanato- (F2I) is an organic compound with the chemical formula C4H4N2O2. It is a colorless solid that is soluble in water, alcohol, and most organic solvents. F2I has been used in a variety of industrial applications, such as in the production of polyurethane foams, coatings, and adhesives. Additionally, F2I has been studied for its potential applications in the fields of medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Furanderivate, einschließlich 2-Isocyanato-furan, sind für ihre antibakteriellen Eigenschaften bekannt. Sie sind besonders wirksam gegen sowohl grampositive als auch gramnegative Bakterien. Die Einarbeitung des Furan-Kerns in Arzneimittelverbindungen ist eine bedeutende synthetische Strategie bei der Entwicklung neuer antibakterieller Mittel. Dies ist auf die bemerkenswerte therapeutische Wirksamkeit von Furan zurückzuführen, die Medizinalchemiker dazu veranlasst hat, eine Vielzahl innovativer antibakterieller Mittel zu erforschen .
Entwicklung antimikrobieller Medikamente
Der Anstieg arzneimittelresistenter Bakterienstämme hat es unerlässlich gemacht, neue antimikrobielle Verbindungen mit einzigartigen Wirkmechanismen zu entdecken. Furan-haltige Verbindungen zeigen ein breites Spektrum an biologischen und pharmakologischen Eigenschaften, was sie zu wertvollen Arzneimitteln in verschiedenen Krankheitsbereichen macht. Ihre vielfältigen strukturellen Reaktionen und die synthetische Vielseitigkeit in der organischen Chemie machen sie zu vielversprechenden Kandidaten für die Entwicklung neuartiger antimikrobieller Medikamente .
Pharmazeutische Synthese
Furan, gewonnen aus Furfural, ist ein grünes und umweltfreundliches Material, das in der pharmazeutischen Synthese verwendet wird. Als wichtiges Ausgangsmaterial kann 2-Isocyanato-furan zur Herstellung einer Reihe von Pharmazeutika verwendet werden, wobei seine Reaktivität und das Potenzial zur Bildung komplexer Molekülstrukturen genutzt werden .
Harz- und Agrochemieproduktion
Im Bereich der industriellen Chemie werden Furanderivate zur Herstellung von Harzen und Agrochemikalien verwendet. Die umweltfreundliche Natur von Furan macht es zu einer attraktiven Option für eine nachhaltige Entwicklung. Seine Derivate, einschließlich 2-Isocyanato-furan, dienen als wichtige Zwischenprodukte bei der Synthese verschiedener industrieller Produkte .
Lackformulierung
Furanderivate werden auch bei der Formulierung von Lacken eingesetzt. Aufgrund ihrer chemischen Eigenschaften bieten sie wünschenswerte Eigenschaften wie Haltbarkeit und Beständigkeit gegenüber Umweltfaktoren. Dies macht 2-Isocyanato-furan zu einer wertvollen Verbindung bei der Herstellung hochwertiger Lacke .
Katalyse und enantioselektive Reaktionen
Die Reaktivität von Furanderivaten macht sie für den Einsatz in katalytischen Prozessen geeignet, insbesondere in enantioselektiven Reaktionen. Diese Reaktionen sind entscheidend für die Herstellung chiraler Verbindungen, die in der Pharmaindustrie und der Agrochemie eine bedeutende Rolle spielen .
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft werden Furanderivate auf ihr Potenzial zur Herstellung neuer Materialien untersucht. 2-Isocyanato-furan kann bei der Entwicklung von furanischen Starrschäumen, Biokunststoffen und Bioklebstoffen verwendet werden. Diese Materialien bieten Vorteile wie biologische Abbaubarkeit und Kompatibilität mit Zielen der nachhaltigen Entwicklung .
Therapeutische Anwendungen
Neben ihrem antibakteriellen und antimikrobiellen Potenzial haben Furanderivate therapeutische Anwendungen bei der Behandlung verschiedener Krankheiten. Sie wurden auf ihre Anti-Ulkus-, Diuretika-, Muskelrelaxans-, Anti-Protozoen-, Antiviral-, Anti-Inflammatory-, Analgetika-, Antidepressiva-, Anti-Angstlösungs-, Anti-Parkinson-, Anti-Glaucoma-, Antihypertensiva-, Anti-Aging- und Antikrebs-Eigenschaften untersucht .
Safety and Hazards
Safety data sheets suggest that furan compounds, including “Furan, 2-isocyanato-”, can be hazardous . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also suspected of causing genetic defects and cancer . Therefore, appropriate safety measures should be taken when handling these compounds.
Wirkmechanismus
Target of Action
Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics and have been employed as medicines in a number of distinct disease areas . The primary targets of furan derivatives are often microbial organisms, making them effective antimicrobial agents .
Mode of Action
It is known that they interact with their targets in a way that disrupts normal cellular processes, leading to the death of the target organism . For example, some furan derivatives have been found to be biologically inert against certain gram-positive bacteria .
Biochemical Pathways
Furan derivatives can affect a variety of biochemical pathways. They are known for their reactivity, and they present a mono- (Furfural) or disubstituted (5-HMF) furan ring in their structure . This makes them versatile in the synthesis of new fuels and polymer precursors .
Pharmacokinetics
The therapeutic efficacy of furan-related medicines suggests that they have favorable adme properties .
Result of Action
The result of the action of furan derivatives can vary depending on the specific derivative and its target. In general, they are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of furan derivatives. For example, the shift from traditional resources such as crude oil to biomass has led to a change in the manufacture and uses of furan platform chemicals . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
Biochemische Analyse
Biochemical Properties
Furan, 2-isocyanato- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolic activation of Furan, 2-isocyanato- to reactive intermediates . These intermediates can form covalent bonds with proteins, leading to modifications that affect their function. Additionally, Furan, 2-isocyanato- can interact with nucleophiles in the cell, leading to the formation of adducts that can alter cellular processes .
Cellular Effects
Furan, 2-isocyanato- has been shown to have various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Furan, 2-isocyanato- has been linked to oxidative stress and inflammation, which can disrupt normal cellular functions . In hepatic cells, Furan, 2-isocyanato- can cause cytotoxicity by forming reactive metabolites that bind to cellular proteins, leading to cell death . Additionally, it has been observed to affect mitochondrial function, disrupting energy production and redox regulation .
Molecular Mechanism
The molecular mechanism of action of Furan, 2-isocyanato- involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates such as cis-2-butene-1,4-dial . These intermediates can covalently bind to proteins, leading to enzyme inhibition or activation, and changes in gene expression. The binding interactions with biomolecules can result in the formation of protein adducts, which can disrupt normal cellular functions and lead to toxic effects . Additionally, Furan, 2-isocyanato- can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan, 2-isocyanato- can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that Furan, 2-isocyanato- can be metabolized to reactive intermediates that persist in the cell, leading to prolonged cytotoxic effects . Additionally, the compound’s stability can be affected by environmental factors such as temperature and pH, which can influence its reactivity and toxicity . Long-term exposure to Furan, 2-isocyanato- has been associated with chronic toxicity and carcinogenicity in animal models .
Dosage Effects in Animal Models
The effects of Furan, 2-isocyanato- vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and inflammation, while higher doses can lead to severe cytotoxicity and organ damage . Studies have shown that Furan, 2-isocyanato- can cause dose-dependent hepatotoxicity, with higher doses leading to increased levels of liver enzymes and histopathological changes . Additionally, high doses of Furan, 2-isocyanato- have been associated with adverse effects on the kidneys and other organs .
Metabolic Pathways
Furan, 2-isocyanato- is involved in various metabolic pathways, including its activation by cytochrome P450 enzymes to form reactive intermediates . These intermediates can undergo further metabolic transformations, leading to the formation of secondary metabolites that can also interact with cellular proteins and nucleic acids . The compound’s metabolism can influence its toxicity and the extent of its effects on cellular function. Additionally, Furan, 2-isocyanato- can affect metabolic flux and metabolite levels, disrupting normal cellular processes .
Transport and Distribution
The transport and distribution of Furan, 2-isocyanato- within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, leading to its accumulation in specific cellular compartments . Additionally, Furan, 2-isocyanato- can bind to proteins in the blood, facilitating its distribution to various tissues . The compound’s localization and accumulation can influence its toxicity and the extent of its effects on cellular function .
Subcellular Localization
Furan, 2-isocyanato- is localized in various subcellular compartments, including the cytosol and mitochondria . Its subcellular localization can influence its activity and function, as well as its interactions with cellular proteins and other biomolecules . The compound can be targeted to specific compartments through post-translational modifications or interactions with targeting signals . Additionally, the formation of protein adducts by Furan, 2-isocyanato- can disrupt normal cellular processes and contribute to its cytotoxic effects .
Eigenschaften
IUPAC Name |
2-isocyanatofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO2/c7-4-6-5-2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJPTPNEGGRIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461133 | |
| Record name | Furan, 2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76537-07-0 | |
| Record name | Furan, 2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)
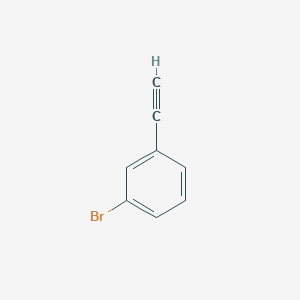
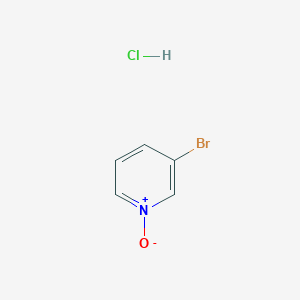
![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)


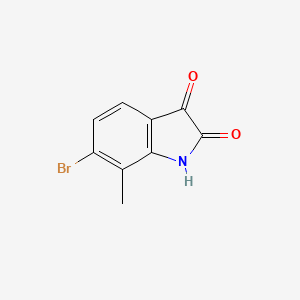
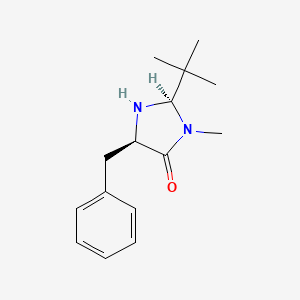
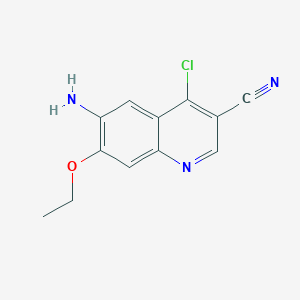
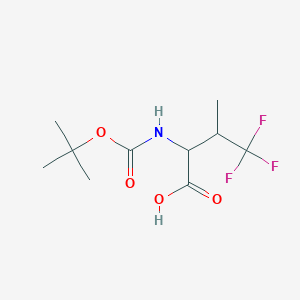

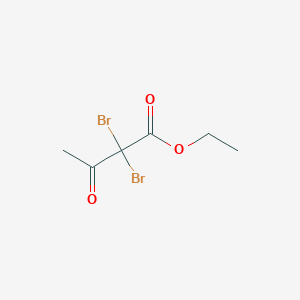
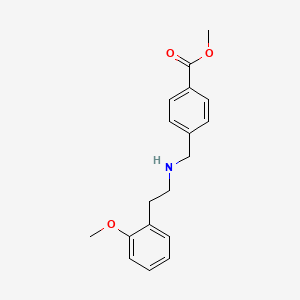
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
